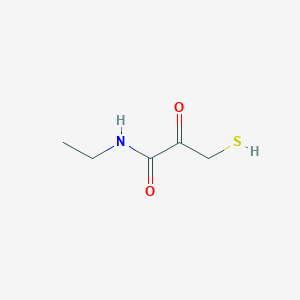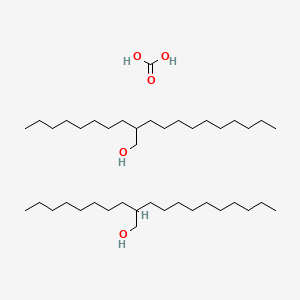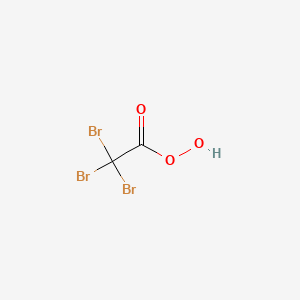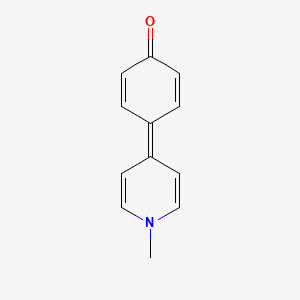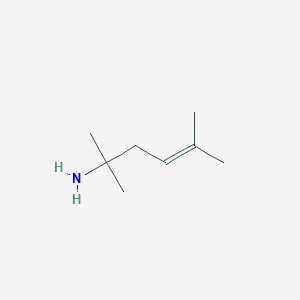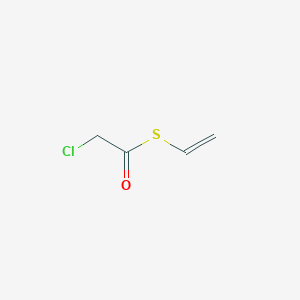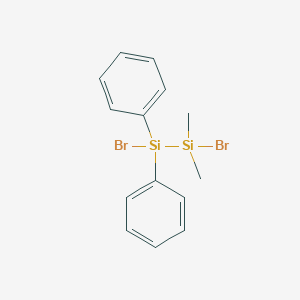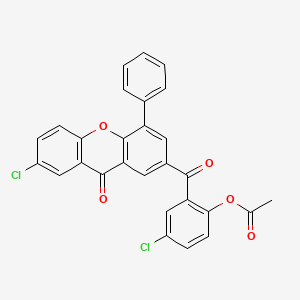![molecular formula C26H22O4Sn B12545472 4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol CAS No. 143716-15-8](/img/structure/B12545472.png)
4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol is an organic compound that features a methoxy group, a phenolic hydroxyl group, and a triphenylstannyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol typically involves the esterification of 4-methoxyphenol with triphenylstannyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The triphenylstannyl ester can be reduced to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Potential use in the study of enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the triphenylstannyl ester can participate in coordination chemistry. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenol: Lacks the triphenylstannyl ester group.
2-Methoxy-4-methylphenol: Similar structure but with a methyl group instead of the triphenylstannyl ester.
2-tert-Butyl-4-methoxyphenol: Contains a tert-butyl group instead of the triphenylstannyl ester.
Uniqueness
4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol is unique due to the presence of the triphenylstannyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
143716-15-8 |
|---|---|
Fórmula molecular |
C26H22O4Sn |
Peso molecular |
517.2 g/mol |
Nombre IUPAC |
triphenylstannyl 2-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C8H8O4.3C6H5.Sn/c1-12-5-2-3-7(9)6(4-5)8(10)11;3*1-2-4-6-5-3-1;/h2-4,9H,1H3,(H,10,11);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
LDCZWICLKYBXFT-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC(=C(C=C1)O)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


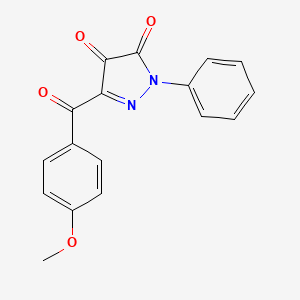
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
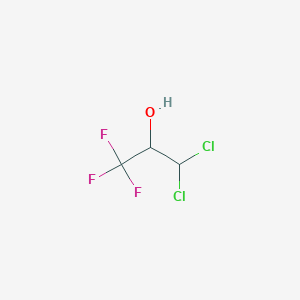
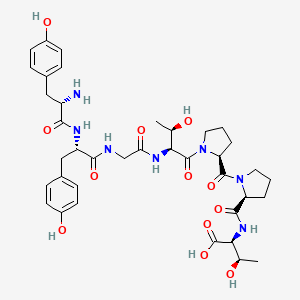
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)

